molecular formula C7H9N3O3S B049497 6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol CAS No. 115906-56-4

6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol

Cat. No. B049497
M. Wt: 215.23 g/mol
InChI Key: DFJODVNWQIWHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol is a compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol has not been fully elucidated. However, it has been reported to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol has been reported to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase. This compound has also been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol in lab experiments is its unique chemical structure, which allows for the development of novel assays and techniques. However, one of the limitations of using this compound is its potential toxicity, which may affect the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the study of 6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol. One such direction is the development of more efficient and selective synthesis methods. Another direction is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, the study of the mechanism of action and biochemical and physiological effects of this compound may lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol has been reported using different methods. One such method involves the reaction of 4-methyl-2-nitroaniline and 2-chloroacetaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloroacetaldehyde and 4-methyl-2-nitrophenylhydrazine in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the product is purified using column chromatography.

Scientific Research Applications

6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have antimicrobial, antiviral, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

115906-56-4

Product Name

6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

6-methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol

InChI

InChI=1S/C7H9N3O3S/c1-4-8-6(10(12)13)7-9(4)2-5(11)3-14-7/h5,11H,2-3H2,1H3

InChI Key

DFJODVNWQIWHEB-UHFFFAOYSA-N

SMILES

CC1=NC(=C2N1CC(CS2)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=C2N1CC(CS2)O)[N+](=O)[O-]

synonyms

3-Methyl-1-nitro-3,5,6,7-tetrahydro-2H-imidazo(5,1-b)(1,3)thiazin-6-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.